molecular formula C9H9ClFNO2 B056576 Ethyl (4-chloro-2-fluorophenyl)carbamate CAS No. 114108-90-6

Ethyl (4-chloro-2-fluorophenyl)carbamate

Cat. No.: B056576
CAS No.: 114108-90-6
M. Wt: 217.62 g/mol
InChI Key: DDGKFWFDDFPLAO-UHFFFAOYSA-N
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Description

BCX 1470 is a potent and selective serine protease inhibitor. It is known for its ability to inhibit the esterolytic activity of factor D and C1s, which are components of the complement system. The compound has shown significant potential in blocking the development of immune complex-mediated inflammation, making it a promising candidate for anti-inflammatory therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: BCX 1470 can be synthesized through a series of chemical reactions involving the formation of a benzothiophene core structure. The synthetic route typically involves the following steps:

  • Formation of the benzothiophene core by cyclization of appropriate precursors.
  • Introduction of the thiophene-2-carboxylate group through esterification reactions.
  • Final amidation step to introduce the amidino group.

Industrial Production Methods: The industrial production of BCX 1470 involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: BCX 1470 primarily undergoes esterolytic and hemolytic reactions due to its serine protease inhibitory activity. It blocks the esterolytic activity of factor D and C1s, which are crucial for the activation of the complement system.

Common Reagents and Conditions:

    Esterification: Typically involves the use of carboxylic acids and alcohols in the presence of acid catalysts.

    Amidation: Involves the use of amines and carboxylic acid derivatives in the presence of coupling agents.

Major Products Formed: The major products formed from the reactions involving BCX 1470 are the inhibited forms of factor D and C1s, which result in the suppression of the complement system’s activity .

Scientific Research Applications

BCX 1470 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of serine protease inhibition and complement system activation.

    Biology: Employed in research to understand the role of complement system components in immune responses.

    Medicine: Investigated for its potential as an anti-inflammatory agent in diseases where complement activation is detrimental, such as autoimmune disorders and inflammatory diseases.

    Industry: Utilized in the development of therapeutic agents targeting the complement system

Mechanism of Action

BCX 1470 exerts its effects by inhibiting the esterolytic activity of factor D and C1s. These components are part of the complement system, which plays a crucial role in immune responses. By blocking these enzymes, BCX 1470 prevents the activation of the complement cascade, thereby reducing inflammation and tissue damage. The molecular targets of BCX 1470 are the active sites of factor D and C1s, where it binds and inhibits their enzymatic activity .

Comparison with Similar Compounds

    FUT-175: Another serine protease inhibitor that targets factor D.

    K-57: Inhibits the activity of C5, another component of the complement system.

    Compstatin: Targets C3, a central component of the complement system.

Uniqueness of BCX 1470: BCX 1470 is unique in its high selectivity and potency for inhibiting factor D and C1s. It exhibits a 3.4-fold and 200-fold better inhibition of these enzymes compared to trypsin, respectively. This high specificity makes BCX 1470 a valuable tool for studying the complement system and developing targeted therapies .

Biological Activity

Ethyl (4-chloro-2-fluorophenyl)carbamate, also known as BCX 1470, is a compound with notable biological activities, particularly as a selective serine protease inhibitor. This article delves into its biological activity, mechanisms, and potential applications based on current research findings.

Overview of this compound

This compound has gained attention for its role in inhibiting the activity of specific enzymes within the complement system, which is crucial for immune responses. The compound has demonstrated significant potential in therapeutic applications, especially in anti-inflammatory treatments.

The primary mechanism of action for this compound involves the inhibition of serine proteases such as factor D and C1s. These enzymes are integral to the complement cascade, which facilitates inflammation and immune response. By inhibiting these enzymes, the compound effectively reduces inflammation and tissue damage.

Key Findings:

  • Inhibition of Factor D and C1s : this compound exhibits a high selectivity for these targets, with a reported 3.4-fold and 200-fold better inhibition compared to trypsin, respectively.
  • Reduction of Immune Complex-Mediated Inflammation : The compound's ability to block the activation of the complement system positions it as a promising candidate for treating conditions related to excessive inflammation.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Effect Reference
Inhibition of Factor D3.4-fold better than trypsin
Inhibition of C1s200-fold better than trypsin
Anti-inflammatory potentialSignificant reduction in inflammation
ToxicityLow acute and subchronic toxicity

Case Study 1: Efficacy Against Ticks

A study examined the efficacy of ethyl-carbamates on Rhipicephalus (Boophilus) microplus, a tick species affecting livestock. The results indicated that treatment with ethyl-carbamate significantly reduced engorgement rates and reproductive success in ticks:

  • Cumulative Reduction in Larvae : Treatment resulted in a cumulative reduction of 96% in larvae production.
  • Egg Viability : Treated females produced eggs that were darker, opaque, and deformed, leading to poor hatching rates .

Case Study 2: Cholinesterase Inhibition

Research has shown that derivatives of carbamates, including those similar to this compound, exhibit strong inhibition of acetylcholinesterase (AChE), surpassing established drugs like rivastigmine:

  • IC50 Values : Various derivatives showed IC50 values ranging from 38.98 µM to over 311 µM, indicating varying degrees of potency against AChE .

Properties

IUPAC Name

ethyl N-(4-chloro-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)12-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGKFWFDDFPLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358333
Record name Ethyl (4-chloro-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114108-90-6
Record name Ethyl (4-chloro-2-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6.9 grams (47 mmole) of 4-chloro-2-fluoroaniline in 75 mL of pyridine was stirred and cooled in an ice bath. During 15 minutes, 5.4 grams (50 mmole) of ethyl chloroformate was added dropwise. Upon completion of the addition the reaction mixture was heated at 60°-70° C. for 1.5 hours, then concentrated under reduced pressure to a residue. The residue was stirred with 150 mL of aqueous 3N hydrochloric acid, and the resulting precipitate was collected by filtration. The precipitate was washed with aqueous 3N hydrochloric acid and then with water. The precipitate was dried under ambient conditions for about 18 hours, then dried under vacuum for two hours, yielding 9.6 grams of ethyl N-(4-chloro-2-fluoro-phenyl)carbamate. The NMR spectrum was consistent with the proposed structure.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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